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Compound of Interest

Compound Name: Nicotinate D-ribonucleotide

Cat. No.: B127414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
β-Nicotinic acid mononucleotide (β-NAMN), also known as β-Nicotinamide mononucleotide

(NMN), is a pivotal nucleotide and a key intermediate in the biosynthesis of nicotinamide

adenine dinucleotide (NAD+). As a precursor to NAD+, β-NAMN plays a crucial role in cellular

energy metabolism, DNA repair, and various signaling pathways. Its potential therapeutic

applications in age-related diseases, metabolic disorders, and neurodegeneration have

garnered significant interest within the scientific and pharmaceutical communities. A thorough

understanding of its structural characteristics is fundamental to elucidating its biological

functions and for the development of novel therapeutics. This technical guide provides a

comprehensive overview of the structural analysis of β-NAMN, focusing on crystallographic and

spectroscopic data, detailed experimental protocols, and visual representations of its structure

and analytical workflows.

Molecular Structure and Physicochemical
Properties
β-NAMN is composed of a nicotinamide group, a ribose sugar, and a phosphate group. The

nicotinamide is attached to the anomeric carbon of the ribose in a β-glycosidic linkage, and the

phosphate group is esterified at the 5'-position of the ribose.
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Property Value

Molecular Formula C₁₁H₁₅N₂O₈P

Molecular Weight 334.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-

yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen

phosphate

CAS Number 1094-61-7

Appearance White to yellowish crystalline powder

Solubility Soluble in water

Crystallographic Analysis
While a complete single-crystal X-ray diffraction study detailing bond lengths, bond angles, and

torsion angles of isolated β-NAMN is not publicly available, several crystalline forms

(polymorphs) have been identified and characterized by X-ray Powder Diffraction (XRPD).

Polymorphism can significantly impact the physicochemical properties of a compound,

including its stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD) Data
Different crystalline forms of β-NAMN have been reported, often designated as Form 1, Form 2,

etc., in patent literature. These forms can be anhydrous or solvated. The XRPD patterns are

characterized by specific diffraction peaks at certain 2θ angles.

Table 1: Characteristic XRPD Peaks (2θ values) for Anhydrous Crystalline Form of β-NAMN
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2θ (°)

7.70

11.54

12.64

16.03

18.99

20.03

20.14

20.83

21.03

21.83

23.08

23.39

25.48

25.73

26.59

29.78

Table 2: Characteristic XRPD Peaks (2θ values) for a DMSO Solvate Crystalline Form of β-

NAMN
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2θ (°)

8.29

16.10

17.39

19.24

19.54

19.74

20.33

20.78

20.98

21.18

21.58

22.03

22.78

22.98

25.53

28.48

29.48

Experimental Protocol: X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of a β-NAMN sample.

Methodology:

Sample Preparation: A small amount of the β-NAMN powder is gently packed into a sample

holder. The surface is flattened to ensure a uniform sample plane.
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Instrument Setup: A powder X-ray diffractometer is used, typically with a Cu Kα radiation

source (λ = 1.5406 Å). The instrument is calibrated using a standard reference material.

Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a

range of 2θ angles, typically from 2° to 40°. The intensity of the diffracted X-rays is recorded

at each 2θ angle.

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify

the positions of the diffraction peaks. These peak positions are then compared to known

patterns for different polymorphs of β-NAMN to determine the crystalline form of the sample.

Spectroscopic Analysis: Nuclear Magnetic
Resonance (NMR)
NMR spectroscopy is a powerful technique for elucidating the solution-state structure and

conformation of β-NAMN. Proton (¹H) NMR provides detailed information about the chemical

environment of the hydrogen atoms in the molecule.

¹H NMR Spectroscopic Data
The following table summarizes the reported ¹H NMR chemical shifts (δ) and coupling

constants (J) for β-NAMN in D₂O. The numbering of the protons corresponds to the standard

nomenclature for nucleotides.

Table 3: ¹H NMR Data for β-Nicotinic Acid Mononucleotide in D₂O[1]
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Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz)

H2 9.38 J(H2,H6) = 1.5

H6 9.15 J(H6,H5) = 6.3

H4 8.87 J(H4,H5) = 8.1

H5 8.21

H1' 6.10 J(H1',H2') = 4.5

H2' 4.54 J(H2',H3') = 4.8

H3' 4.38 J(H3',H4') = 3.0

H4' 4.31
J(H4',H5'a) = 3.0, J(H4',H5'b) =

4.5

H5'a, H5'b 4.15
J(H5'a,H5'b) = -12.0, J(H5'a,P)

= 4.8, J(H5'b,P) = 4.8

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

The coupling constants provide valuable information about the conformation of the ribose ring.

For β-NAMN in solution, the ribose moiety exists in a dynamic equilibrium between different

puckered conformations. The observed coupling constants suggest a preference for a C2'-endo

or C3'-endo conformation.

Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of β-NAMN for structural confirmation

and conformational analysis.

Methodology:

Sample Preparation: Approximately 5-10 mg of β-NAMN is dissolved in 0.5-0.7 mL of

deuterium oxide (D₂O). A small amount of a reference standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-

sulfonic acid (DSS), is added for chemical shift calibration (δ = 0.00 ppm). The solution is

transferred to a 5 mm NMR tube.
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Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The

instrument is tuned and shimmed to optimize the magnetic field homogeneity.

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters

include the spectral width, number of scans, and relaxation delay. Water suppression

techniques may be employed to minimize the residual HDO signal.

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier

transformed, phased, and baseline corrected. The chemical shifts of the resonances are

referenced to the internal standard. The signals are integrated to determine the relative

number of protons, and the coupling constants are measured from the multiplet patterns.

Two-dimensional NMR experiments, such as COSY and TOCSY, can be performed to aid in

the assignment of proton signals.
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Caption: Molecular structure of β-Nicotinic acid mononucleotide.
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Caption: Experimental workflow for the structural analysis of β-NAMN.

Conclusion
The structural elucidation of β-Nicotinic acid mononucleotide is crucial for understanding its

biological activity and for the development of related therapeutic agents. While detailed single-

crystal X-ray diffraction data for the isolated molecule remains elusive in the public domain,

characterization of its crystalline forms through X-ray powder diffraction provides valuable

insights into its solid-state properties. Furthermore, NMR spectroscopy offers a robust method

for confirming its molecular structure and probing its conformational dynamics in solution. The

data and protocols presented in this guide serve as a comprehensive resource for researchers

and professionals engaged in the study and application of this important nucleotide. Further

investigation into the single-crystal structure of β-NAMN is warranted to provide a more

complete picture of its three-dimensional architecture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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